molecular formula C18H20ClFN2O2 B2789662 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954078-58-1

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2789662
CAS No.: 954078-58-1
M. Wt: 350.82
InChI Key: RVQGWQYTCBSRQS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a piperidine ring attached to a furan moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with furan-2-ylmethyl halide under basic conditions.

    Benzamide Formation: The piperidine intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The furan moiety can undergo oxidation to form furanones, while the piperidine ring can be reduced to form piperidines.

    Hydrolysis: The amide bond in the benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced piperidine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound is utilized in chemical biology to probe biological systems and understand the interaction of small molecules with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzamide ring can enhance binding affinity to these targets, while the piperidine and furan moieties can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan moiety, which may affect its binding properties and pharmacokinetics.

    2-chloro-6-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.

    2-chloro-6-fluoro-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Contains a pyridine ring, which can alter its electronic properties and interaction with biological targets.

Uniqueness

The presence of both chloro and fluoro substituents, along with the furan moiety, makes 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide unique in its class. These structural features contribute to its distinct chemical reactivity and potential pharmacological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQGWQYTCBSRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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